molecular formula C17H16N4O6 B14804272 N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide

N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide

Cat. No.: B14804272
M. Wt: 372.3 g/mol
InChI Key: MDTOSYJVURLXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazino}carbonyl)phenyl]acetamide is a complex organic compound with the molecular formula C17H16N4O6 and a molecular weight of 372.332 Da . This compound is characterized by the presence of a nitrophenoxy group, an acyl hydrazine moiety, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazino}carbonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with acetic anhydride to form 4-nitrophenyl acetate. This intermediate is then reacted with hydrazine hydrate to produce 4-nitrophenylhydrazine. The final step involves the reaction of 4-nitrophenylhydrazine with 4-acetamidobenzoyl chloride under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazino}carbonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazino}carbonyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazino}carbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can undergo redox reactions, influencing cellular oxidative stress levels. The acyl hydrazine moiety can form covalent bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazino}carbonyl)phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H16N4O6

Molecular Weight

372.3 g/mol

IUPAC Name

N-[4-[[[2-(4-nitrophenoxy)acetyl]amino]carbamoyl]phenyl]acetamide

InChI

InChI=1S/C17H16N4O6/c1-11(22)18-13-4-2-12(3-5-13)17(24)20-19-16(23)10-27-15-8-6-14(7-9-15)21(25)26/h2-9H,10H2,1H3,(H,18,22)(H,19,23)(H,20,24)

InChI Key

MDTOSYJVURLXRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.